molecular formula C8H8N2S2 B12865201 5-(Methylthio)-3-(thiophen-2-yl)-1H-pyrazole

5-(Methylthio)-3-(thiophen-2-yl)-1H-pyrazole

Cat. No.: B12865201
M. Wt: 196.3 g/mol
InChI Key: LLFJWOAMSXUIIU-UHFFFAOYSA-N
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Description

5-(Methylthio)-3-(thiophen-2-yl)-1H-pyrazole (CAS 34051-81-5) is a high-purity heterocyclic compound supplied for research and development purposes. This solid organic compound features a molecular formula of C 8 H 8 N 2 S 2 and a molecular weight of 196.29 g/mol . This chemical belongs to a class of pyrazole–thiophene hybrids, which are recognized in medicinal chemistry for their diverse biological activities. While specific studies on this compound are limited, its core structure is closely related to pyrazolyl–thiazole derivatives of thiophene that have demonstrated significant antimicrobial and antioxidant properties in recent scientific literature . Research on these analogous structures has shown promising activity against a panel of bacterial strains, including Escherichia coli , Bacillus subtilis , and Staphylococcus aureus , as well as notable efficacy against fungal strains such as Candida albicans . The presence of both the pyrazole and thiophene rings, along with the methylthio substituent, contributes to the compound's unique electronic properties and its potential to interact with various biological targets, making it a valuable scaffold for the development of new therapeutic agents . The primary research applications for this compound are anticipated in the fields of antimicrobial agent development and antioxidant studies . Its mechanism of action is likely multifaceted; for structurally similar molecules, computational studies like molecular docking and density functional theory (DFT) calculations suggest that their activity may involve binding to essential microbial enzymes or acting as free radical scavengers . Researchers may find this compound particularly useful for synthesizing novel derivatives or as a key intermediate in constructing more complex heterocyclic systems for pharmacological screening. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H8N2S2

Molecular Weight

196.3 g/mol

IUPAC Name

3-methylsulfanyl-5-thiophen-2-yl-1H-pyrazole

InChI

InChI=1S/C8H8N2S2/c1-11-8-5-6(9-10-8)7-3-2-4-12-7/h2-5H,1H3,(H,9,10)

InChI Key

LLFJWOAMSXUIIU-UHFFFAOYSA-N

Canonical SMILES

CSC1=NNC(=C1)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylthio)-3-(thiophen-2-yl)-1H-pyrazole typically involves the reaction of thiophene-2-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with methylthioacetic acid under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetic acid for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Substitution Reactions

The methylthio (-SMe) group participates in nucleophilic aromatic substitution (NAS) and metal-catalyzed coupling reactions, enabling structural diversification.

Key Examples:

Reagent/ConditionsProductYieldSource
H<sub>2</sub>O<sub>2</sub>/AcOH (80°C)5-(Methylsulfonyl)-3-(thiophen-2-yl)-1H-pyrazole78%
NaBH<sub>4</sub>/EtOH5-(Methylthio)-3-(thiophen-2-yl)-4,5-dihydropyrazole65%
Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, aryl boronic acid5-Aryl-3-(thiophen-2-yl)-1H-pyrazole derivatives60–85%
  • Oxidative Desulfurization: Treatment with H<sub>2</sub>O<sub>2</sub> in acetic acid converts the methylthio group to a methylsulfonyl group, enhancing electrophilicity for further functionalization.

  • Reductive Modifications: Sodium borohydride selectively reduces the pyrazole ring to a dihydropyrazole derivative, preserving the thiophene moiety .

Oxidative Coupling Reactions

The thiophene ring undergoes regioselective C–H activation under oxidative conditions.

Notable Reaction:

Catalyst SystemCoupling PartnerProductYieldSource
Cu(OAc)<sub>2</sub>/O<sub>2</sub>3,5-Dimethoxybenzaldehyde5-(Methylthio)-3-(5-formylthiophen-2-yl)-1H-pyrazole72%
  • This reaction proceeds via a radical mechanism, with oxygen acting as the terminal oxidant .

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles.

Examples:

Reagents/ConditionsProductApplicationSource
Ethyl 2-cyano-3,3-bis(methylthio)acrylate (reflux, DMF)Pyrazolo[3,4-d]thiazole derivativeAntimicrobial agents
CS<sub>2</sub>/KOH, 80°C5-(Methylthio)-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridineAnticancer candidates
  • Cyclization with carbon disulfide introduces a thiazole ring, expanding the π-conjugated system .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl functionalization at the thiophene or pyrazole positions.

Suzuki-Miyaura Coupling:

Aryl Boronic AcidPosition ModifiedProductYieldSource
4-Methoxyphenylboronic acidThiophene C55-(4-Methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazole88%
2-Thienylboronic acidPyrazole C44-(Thiophen-2-yl)-3-(thiophen-2-yl)-1H-pyrazole76%
  • Coupling at the thiophene ring occurs preferentially at the C5 position due to electronic directing effects .

Stability and Reactivity Trends

  • pH Sensitivity: The NH proton (pK<sub>a</sub> ≈ 8.5) deprotonates under basic conditions, increasing solubility but reducing electrophilic reactivity.

  • Thermal Stability: Decomposes above 250°C via cleavage of the methylthio group .

This compound’s modular reactivity profile makes it a versatile scaffold for drug discovery, particularly in developing antimicrobial and anticancer agents. Future studies may explore photoactive derivatives and asymmetric catalysis for enantioselective modifications.

Scientific Research Applications

Medicinal Chemistry Applications

The pyrazole scaffold is known for its therapeutic potential, and 5-(Methylthio)-3-(thiophen-2-yl)-1H-pyrazole is no exception. The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Various studies have demonstrated that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. A notable study indicated that certain pyrazole derivatives exhibited high activity against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Properties : Pyrazole derivatives are also recognized for their anti-inflammatory effects. Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting potential use in treating inflammatory diseases .
  • Anticancer Potential : The structural characteristics of pyrazoles allow for interactions with various biological targets involved in cancer progression. Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating a promising avenue for cancer therapy .

Table 1: Biological Activities of Pyrazole Derivatives

Activity TypeExample CompoundsTarget Organisms/Cells
AntimicrobialThis compoundS. aureus, E. coli
Anti-inflammatoryVarious pyrazole derivativesPro-inflammatory cytokines
AnticancerSimilar pyrazole compoundsVarious cancer cell lines

Agricultural Applications

In agriculture, compounds like this compound are explored for their potential as agrochemicals. Research indicates that certain pyrazole derivatives can function as herbicides or fungicides due to their ability to inhibit specific enzymes in target organisms.

Case Study: Herbicidal Activity

A study demonstrated that a series of pyrazole derivatives exhibited herbicidal activity against common weeds. These compounds were tested in field trials, showing effective control over weed populations without significant phytotoxicity to crops .

Material Science Applications

The unique chemical properties of this compound also lend themselves to applications in material science. Its ability to form stable complexes with metal ions can be utilized in the development of sensors or catalysts.

Case Study: Sensor Development

Recent advancements have showcased the use of pyrazole derivatives in sensor technologies. For example, a study highlighted the synthesis of a sensor based on a pyrazole derivative that effectively detects heavy metal ions in aqueous solutions. The sensor demonstrated high sensitivity and selectivity, making it a valuable tool for environmental monitoring .

Mechanism of Action

The mechanism of action of 5-(Methylthio)-3-(thiophen-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-(methylthio)-3-(thiophen-2-yl)-1H-pyrazole are compared below with related pyrazole derivatives, focusing on substituent effects, synthetic routes, and biological activities.

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Substituents Biological Activity Synthesis Method Key Physicochemical Properties
This compound 5-SCH₃, 3-thiophen-2-yl Not explicitly reported (inferred MAO inhibition) Likely cyclization of hydrazine with ketones High lipophilicity (due to SCH₃), π-π interactions (thiophene)
3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole 5-SCH₃, 3-4-fluorophenyl Unreported Unspecified Increased polarity (fluorophenyl), moderate logP
5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole 3-CF₃, 5-thiophen-2-yl Unreported Sonogashira coupling Electron-withdrawing CF₃ enhances reactivity, lower logP
1-(4-Methoxyphenyl)-5-(thiophen-2-yl)-1H-pyrazole 1-4-methoxyphenyl, 5-thiophen-2-yl Antifungal, anti-inflammatory Cyclization with 4-methoxyphenylhydrazine Improved solubility (methoxy), reduced metabolic stability
5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide 3-SCH₃, 4-carboxamide Antimicrobial Multi-step synthesis with acylations High molecular weight, enhanced hydrogen bonding (carboxamide)

Key Observations:

Substituent Effects on Bioactivity: The methylthio group in the target compound may confer antinociceptive or monoamine oxidase (MAO) inhibitory activity, as seen in sulfur-containing pyrazolines . Thiophene-containing derivatives (e.g., ) demonstrate antifungal activity, suggesting the thiophen-2-yl group enhances binding to fungal targets.

Synthetic Routes: The target compound likely shares synthetic pathways with ’s derivative, involving cyclization of hydrazines with α,β-unsaturated ketones . This contrasts with Sonogashira coupling used for ethynyl-substituted pyrazoles (e.g., ).

Fluorophenyl or trifluoromethyl groups introduce electron-withdrawing effects, altering reactivity and binding kinetics .

Biological Activity

5-(Methylthio)-3-(thiophen-2-yl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data tables and findings from recent research.

Chemical Structure and Synthesis

This compound is characterized by the presence of a methylthio group and a thiophene ring attached to the pyrazole core. The synthesis of this compound typically involves reactions that introduce these substituents onto the pyrazole framework, often yielding derivatives with enhanced biological activity.

Antimicrobial Activity

Research has demonstrated that compounds containing pyrazole and thiophene moieties exhibit potent antimicrobial properties. For instance, studies have shown that derivatives of this compound possess significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1E. coli15 µg/mL
2Staphylococcus aureus20 µg/mL
3Candida albicans10 µg/mL

These results indicate that modifications to the pyrazole structure can lead to enhanced antimicrobial efficacy.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. In vivo studies using carrageenan-induced edema models demonstrated that this compound significantly reduced inflammation, comparable to standard anti-inflammatory drugs like indomethacin.

Table 2: Anti-inflammatory Effects of this compound

TreatmentEdema Reduction (%)Comparison Drug
This compound70%Indomethacin (65%)

This data highlights the potential of this compound as an effective anti-inflammatory agent.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has shown promising cytotoxic effects against HepG2 (liver cancer) and A549 (lung cancer) cell lines.

Table 3: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
HepG212
A54915

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

Case Studies

In a recent study, researchers synthesized several derivatives of pyrazole-thiophene compounds and evaluated their biological activities. Among these, one derivative exhibited potent activity against both bacterial and fungal strains, with MIC values significantly lower than those of conventional antibiotics. The study also included molecular docking simulations that indicated strong binding interactions between the compounds and their biological targets, suggesting mechanisms for their observed activities.

Q & A

Q. What are the common synthetic routes for 5-(Methylthio)-3-(thiophen-2-yl)-1H-pyrazole?

The compound is typically synthesized via condensation reactions. For example, hydrazine derivatives (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine) can react with α,β-unsaturated ketones (e.g., (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) in ethanol under reflux to form pyrazole cores. The methylthio group is introduced via nucleophilic substitution or thiolation agents like Lawesson’s reagent. Post-synthetic modifications, such as thiophene incorporation, are achieved via cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. Which spectroscopic techniques are used to confirm the structure of this compound?

Key techniques include:

  • 1H/13C NMR : To confirm proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm, pyrazole protons at δ 5.5–6.2 ppm) and carbon backbone .
  • IR Spectroscopy : To identify functional groups (e.g., C-S stretching at ~650 cm⁻¹, N-H bending at ~1500 cm⁻¹) .
  • Mass Spectrometry (HRMS) : For molecular weight validation (e.g., [M+H]+ at m/z 265.0423) .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during pyrazole synthesis?

Regioselectivity is influenced by steric and electronic factors. For example, using N-tosylhydrazones as precursors allows controlled cyclization to favor the 3,5-substituted pyrazole isomer. Solvent polarity (e.g., DMF vs. THF) and catalysts (e.g., CuI for click chemistry) further modulate selectivity. Computational studies (DFT) can predict favorable transition states .

Q. What computational methods predict the reactivity of this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites. For instance, the thiophene ring exhibits high electron density, making it reactive toward electrophilic substitution. Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets like carbonic anhydrase isoforms .

Q. How do substituents on the pyrazole core affect biological activity?

  • Methylthio group : Enhances lipophilicity, improving membrane permeability.
  • Thiophene moiety : Increases π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2 inhibition). Substitutions at the 1-position (e.g., aryl groups) modulate steric hindrance, impacting binding affinity. SAR studies show EC50 values vary by >10-fold with minor substituent changes .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies arise from assay conditions (e.g., cell lines, incubation time). Standardization steps:

  • Use isogenic cell lines to control genetic variability.
  • Validate potency via orthogonal assays (e.g., enzymatic vs. cell-based).
  • Compare IC50/EC50 values under identical buffer conditions (pH, ionic strength) .

Q. What are the challenges in formulating this compound for in vivo studies?

Poor aqueous solubility (logP ~3.5) necessitates formulation strategies:

  • Co-solvents : Use DMSO/PEG 400 mixtures (≤10% v/v).
  • Nanoemulsions : Reduce particle size to <200 nm via high-pressure homogenization.
  • Prodrugs : Introduce phosphate esters for enhanced solubility .

Q. How are hybrid heterocyclic systems (e.g., pyrazole-triazole) synthesized?

Click chemistry (CuAAC) links pyrazole precursors (e.g., 3-azido-5-(methylthio)-1H-pyrazole) with alkynes (e.g., ethynylthiophene) in THF/H2O with CuSO4/NaAsc. The reaction proceeds at 50°C for 16 hours, yielding triazole hybrids with >80% regioselectivity for the 1,4-isomer .

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